molecular formula C8H14O2S B3195411 2(3H)-Furanone, 5-(butylthio)dihydro- CAS No. 902525-29-5

2(3H)-Furanone, 5-(butylthio)dihydro-

Cat. No.: B3195411
CAS No.: 902525-29-5
M. Wt: 174.26 g/mol
InChI Key: UCCKBHBGUHMFDV-UHFFFAOYSA-N
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Description

2(3H)-Furanone, 5-(butylthio)dihydro- is a heterocyclic organic compound characterized by a furanone ring with a butylthio substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(3H)-Furanone, 5-(butylthio)dihydro- typically involves the reaction of a furanone derivative with a butylthio group. One common method is the nucleophilic substitution reaction where a furanone derivative reacts with a butylthiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of 2(3H)-Furanone, 5-(butylthio)dihydro- may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2(3H)-Furanone, 5-(butylthio)dihydro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the furanone ring to a dihydrofuranone using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the furanone ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium carbonate, DMF, DMSO.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydrofuranone derivatives.

    Substitution: Various substituted furanone derivatives.

Scientific Research Applications

2(3H)-Furanone, 5-(butylthio)dihydro- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2(3H)-Furanone, 5-(butylthio)dihydro- involves its interaction with specific molecular targets and pathways. The butylthio group can interact with biological molecules, potentially inhibiting or modulating their activity. The furanone ring can also participate in various biochemical reactions, contributing to the compound’s overall biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Butyldihydrothiophen-2(3H)-one: A similar compound with a thiophene ring instead of a furanone ring.

    Indole Derivatives: Compounds with an indole ring that exhibit similar biological activities.

Uniqueness

2(3H)-Furanone, 5-(butylthio)dihydro- is unique due to its specific combination of a furanone ring and a butylthio substituent, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-butylsulfanyloxolan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2S/c1-2-3-6-11-8-5-4-7(9)10-8/h8H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCCKBHBGUHMFDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1CCC(=O)O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60728591
Record name 5-(Butylsulfanyl)oxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60728591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

902525-29-5
Record name 5-(Butylsulfanyl)oxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60728591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(butylsulfanyl)oxolan-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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